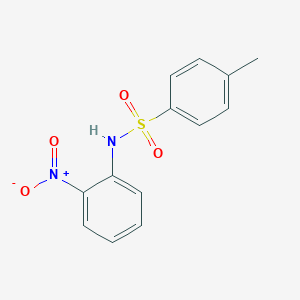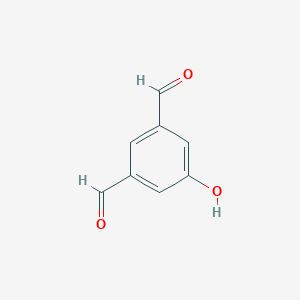
5-Hydroxy-benzene-1,3-dicarbaldehyde
Vue d'ensemble
Description
The compound of interest, 5-Hydroxy-benzene-1,3-dicarbaldehyde, is a multifunctional aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can offer insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related benzene dicarbaldehyde compounds involves various strategies. For instance, a regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde was achieved using a dicopper(II) complex, which suggests that metal-mediated synthesis could be a viable route for synthesizing similar compounds . Additionally, a convenient synthesis method for benzene-1,3,5-tricarbaldehyde and its derivatives has been developed, which could potentially be adapted for the synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of benzene dicarbaldehyde derivatives has been characterized using various techniques. For example, the crystal structure of a 1:2 channel inclusion adduct of 5-methylbenzene-1,3-dicarbaldehyde bis-(p-tolylsulphonylhydrazone) and benzene was determined by X-ray analysis . This suggests that similar structural analysis could be applied to 5-Hydroxy-benzene-1,3-dicarbaldehyde to understand its crystalline properties.
Chemical Reactions Analysis
The reactivity of benzene dicarbaldehyde compounds can be complex. The aldol-type reaction mentioned in paper indicates that these compounds can undergo condensation reactions. Moreover, the synthesis of a resveratrol derivative from a related compound by Vilsmeier reaction demonstrates the potential for functionalization of the aldehyde groups .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Hydroxy-benzene-1,3-dicarbaldehyde are not directly reported, the photoluminescence properties of a related compound, 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, were studied, showing absorption bands corresponding to π-π transitions and emissive peaks in chloroform solution and solid state . This indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde may also exhibit interesting optical properties.
Applications De Recherche Scientifique
1. Synthesis of 3-Alkoxybenziporphyrins
- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the synthesis of 3-alkoxybenziporphyrins. These unique porphyrinoids provide further insights into the properties of benziporphyrins .
- Methods of Application: Acid catalyzed condensation of the dialdehydes with a tripyrrane dicarboxylic acid, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, afforded good yields of 3-alkoxybenziporphyrins .
- Results: 3-Alkoxybenziporphyrins reacted with nickel (II) or palladium (II) acetate to give the related nickel (II) or palladium (II) complexes. These stable organometallic derivatives showed increased diatropic properties that were most pronounced for the palladium (II) complexes .
2. Two-dimensional Covalent Organic Frameworks
- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
- Methods of Application: The synthesis of isostructural cyclic carbamate- and thiocarbamate-linked COFs was realized starting from a new kgm lattice COF (COF-170, 1), which was synthesized through the condensation of (E)-3,3′,5,5′-tetrakis-(4-aminophenyl)stilbene (TAPS) and 3,5-dimethoxyterephthalaldehyde (DMTP) under solvothermal conditions .
- Results: The resulting COFs possess multiple-pore skeletons and thus exhibit hierarchical porosity .
3. Fluorescence Chemo-sensors
- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the development of fluorescence chemo-sensors for species of environmental and biological significance .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Corrosion Inhibitor for Copper
- Application Summary: 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime, a compound synthesized from 5-Hydroxy-benzene-1,3-dicarbaldehyde, is used as a corrosion inhibitor for copper .
- Methods of Application: The compound was synthesized and characterized by nuclear magnetic resonance spectroscopy .
- Results: The new dioxime compound was found to be more effective than benzotriazole in inhibiting copper corrosion in the acidic chloride medium .
6. Synthesis of bis (N-salicylidene-aniline)s BSAN
- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the synthesis of bis (N-salicylidene-aniline)s BSAN .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Corrosion Inhibitor for Copper
- Application Summary: 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime, a compound synthesized from 5-Hydroxy-benzene-1,3-dicarbaldehyde, is used as a corrosion inhibitor for copper .
- Methods of Application: The compound was synthesized and characterized by nuclear magnetic resonance spectroscopy .
- Results: The new dioxime compound was found to be more effective than benzotriazole in inhibiting copper corrosion in the acidic chloride medium .
6. Synthesis of bis (N-salicylidene-aniline)s BSAN
Safety And Hazards
Orientations Futures
Covalent organic frameworks (COFs), which can be synthesized using compounds like 5-Hydroxy-benzene-1,3-dicarbaldehyde, have promising potential for real-world applications . They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
Propriétés
IUPAC Name |
5-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGWECICDYSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-benzene-1,3-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



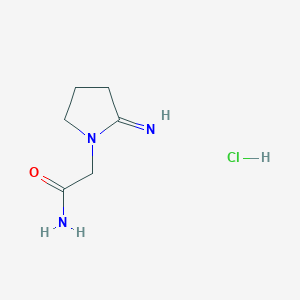
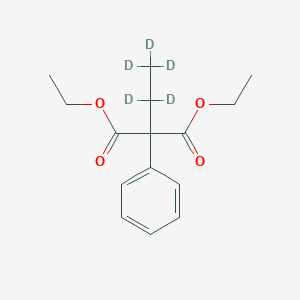
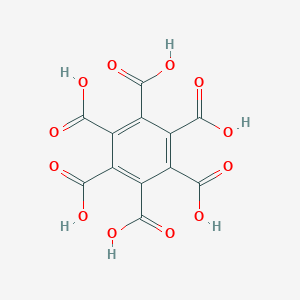
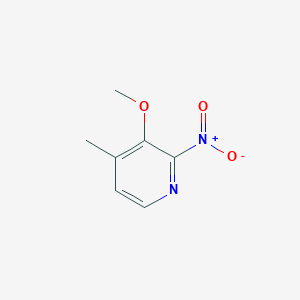

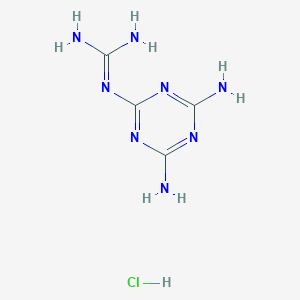
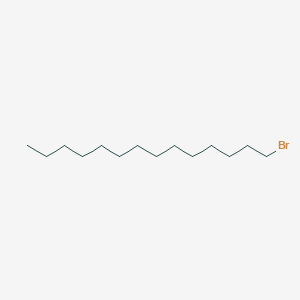
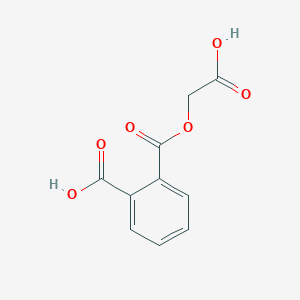
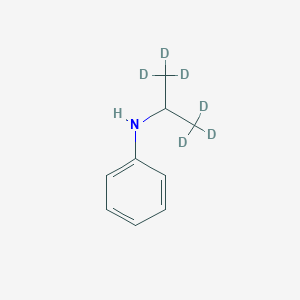
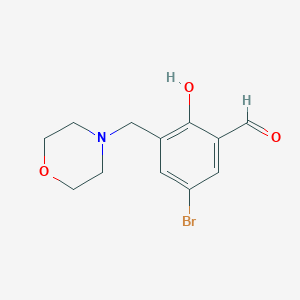
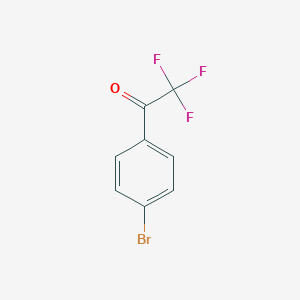
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
